molecular formula C9H8F2O3 B2633028 Methyl 3,5-difluoro-4-methoxybenzoate CAS No. 329-45-3

Methyl 3,5-difluoro-4-methoxybenzoate

Cat. No. B2633028
CAS RN: 329-45-3
M. Wt: 202.157
InChI Key: PAZAIJLLXCVINX-UHFFFAOYSA-N
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Description

“Methyl 3,5-difluoro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H8F2O3 . It is used for research and development purposes .

Scientific Research Applications

Photophysical Behavior in RNA Imaging

Research on derivatives of DFHBI, such as methyl 3,5-difluoro-4-methoxybenzoate, has been focused on their photophysical behavior, particularly in the context of RNA imaging. DFHBI and its analogs, which bind to the Spinach aptamer in RNA, are key for imaging RNA due to their fluorescence properties in various solvent environments. This research is significant for understanding the interactions and stability of these compounds in different media, essential for RNA-based imaging applications (Santra et al., 2019).

Thermochemical Properties

The thermochemical properties of methyl methoxybenzoates, closely related to this compound, have been studied to understand their structural and thermochemical characteristics. This research includes experimental and computational methods to determine combustion and vaporization enthalpies, providing insights into the energy aspects of these compounds, which is crucial for their application in various scientific fields (Flores et al., 2019).

Synthetic Applications

Studies on the synthesis of derivatives of methyl methoxybenzoate, including those similar to this compound, have been conducted to explore their potential in creating intermediates for various applications. This includes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, highlighting the role of these compounds in pharmaceutical and chemical synthesis (Wang Yu, 2008).

Chemical Reaction Studies

Research into the demethylation reactions of methoxybenzoic acids, which are structurally similar to this compound, provides insights into their chemical behavior under various conditions. This research is crucial for understanding the reactivity and potential applications of these compounds in chemical syntheses (Gallo et al., 2013).

Pharmaceutical Applications

The synthesis of methyl 4-bromo-2-methoxybenzoate, a compound related to this compound, has implications in the pharmaceutical industry. The high purity and yield achieved in its synthesis demonstrate its potential in drug development and production (Chen Bing-he, 2008).

Safety and Hazards

“Methyl 3,5-difluoro-4-methoxybenzoate” should be handled with care. It is advised to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . No hazardous reactions are expected under normal processing conditions .

Future Directions

The future directions of “Methyl 3,5-difluoro-4-methoxybenzoate” are not specified in the search results. As it is used for research and development purposes , it could potentially be used in the synthesis of new compounds or in various scientific studies.

properties

IUPAC Name

methyl 3,5-difluoro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZAIJLLXCVINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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